molecular formula C15H18FN3O3S B15290747 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

Cat. No.: B15290747
M. Wt: 339.4 g/mol
InChI Key: SEWYEEYQONHWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.

    Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.

    Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of cholesterol-lowering drugs.

Mechanism of Action

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .

Properties

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide

InChI

InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19)

InChI Key

SEWYEEYQONHWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C

Origin of Product

United States

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